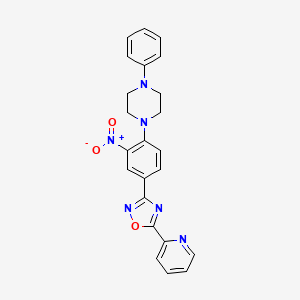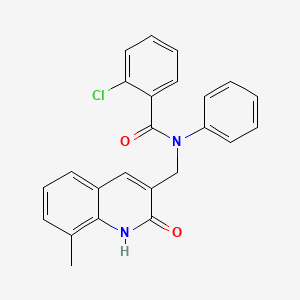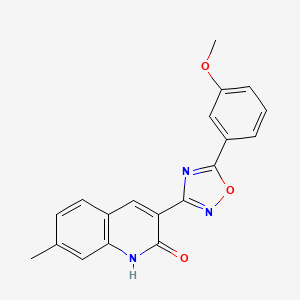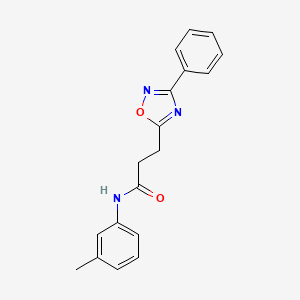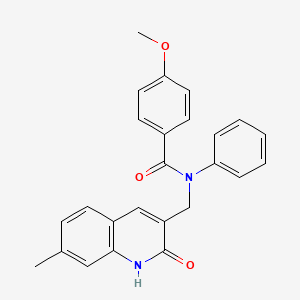
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BMH-21, is a novel small molecule that has gained significant attention in the field of cancer research due to its potent anti-cancer properties. BMH-21 has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer.
Mechanism of Action
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide induces cell death in cancer cells by activating the UPR pathway. The UPR pathway is a cellular stress response mechanism that is activated when the endoplasmic reticulum (ER) is overwhelmed with unfolded or misfolded proteins. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide induces ER stress by inhibiting the chaperone protein GRP78, which is responsible for maintaining ER homeostasis. This results in the accumulation of unfolded or misfolded proteins in the ER, leading to the activation of the UPR pathway and ultimately cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to induce cell death in various cancer cell lines, including breast, lung, colon, and pancreatic cancer. It has also been found to inhibit tumor growth in mouse models of breast and lung cancer. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, which presents a challenge for further development.
Future Directions
For N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide include further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. Additionally, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide could be combined with other anti-cancer agents to enhance its efficacy. Further studies are also needed to evaluate the safety and efficacy of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in clinical trials.
Synthesis Methods
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method is based on the reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxy-7-methylquinoline in the presence of butylamine. The resulting product is then subjected to a series of purification steps to obtain the final product, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The purity and identity of the compound are confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its anti-cancer properties in various preclinical models. It has been shown to induce cell death in cancer cells by triggering the unfolded protein response (UPR) pathway, which is responsible for maintaining cellular homeostasis. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-butyl-3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-6-11-26(24(28)18-9-10-21(29-3)22(14-18)30-4)15-19-13-17-8-7-16(2)12-20(17)25-23(19)27/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNARGUXGBYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


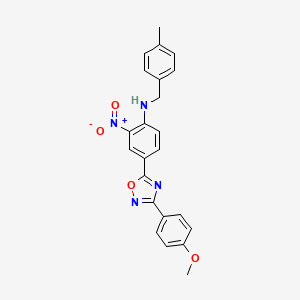

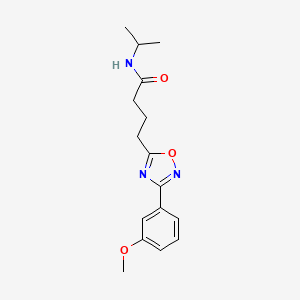

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)

